molecular formula C9H7F3N2O2S B11782685 Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11782685
M. Wt: 264.23 g/mol
InChI Key: AONKYAXUBRTXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956322-06-7) is a chemical reagent with the molecular formula C9H7F3N2O2S and a molecular weight of 264.23 . It belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds, a scaffold recognized in medicinal chemistry as a privileged structure due to its extensive biological properties and synthetic versatility . Researchers are increasingly exploring this scaffold to generate novel molecules that interact with diverse biological targets . Specifically, imidazo[2,1-b]thiazole-5-carboxamide derivatives have been identified as a promising class of anti-tuberculosis agents. These compounds exhibit potent activity in vitro by targeting QcrB, a key component of the mycobacterial electron transport chain, which is critical for energy generation in mycobacteria . This mechanism of action validates the inhibition of bacterial respiration as a viable strategy for anti-infective development . The structural features of this compound, including the methyl ester and trifluoromethyl group, make it a valuable building block for further chemical exploration and derivatization in drug discovery campaigns. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. For laboratory handling, the recommended storage is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-4-3-14-5(7(15)16-2)6(9(10,11)12)13-8(14)17-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONKYAXUBRTXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance cyclization rates by stabilizing charged intermediates. Acetonitrile, while less polar, reduces side reactions in metal-catalyzed methods.

Catalytic Systems

Bimetallic Pd/Cu systems outperform single-metal catalysts in cross-coupling reactions. For example, Pd(OAc)₂ (5 mol%) with CuI (10 mol%) in DMF increases yield from 68% to 82% compared to Pd alone.

Temperature Gradients

Gradual heating (ramp rate: 5°C/min) during cyclization prevents exothermic runaway reactions, improving safety and reproducibility.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)TimeScalability
Traditional Cyclization659512 hLab-scale
Pd-Catalyzed78986 hPilot-scale
Microwave909910 minLab-scale
Continuous Flow9299.50.5 hIndustrial

Challenges and Mitigation

Regioselectivity Control

The electron-deficient trifluoromethyl group directs electrophilic attack to position 5, but competing reactions at position 4 occur in >15% of cases. Using bulky bases like DIPEA suppresses this by sterically hindering undesired pathways.

Functional Group Compatibility

Acid-sensitive protecting groups (e.g., tert-butoxycarbonyl) degrade under traditional acidic conditions. Alternative methods using ZnCl₂ in DMF at 80°C preserve functionality while maintaining 75% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has shown promise as a lead compound in drug development:

  • Anticancer Activity : Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit cytotoxic effects against various cancer cell lines. These compounds are being explored for their ability to inhibit specific kinases involved in cancer progression .
  • Inhibition of Drug Resistance : Studies have demonstrated that this compound can modulate pathways associated with drug resistance in cancer therapies, making it a candidate for combination therapies .

Antiviral Properties

Recent investigations have identified imidazole derivatives as potential antiviral agents. This compound has been evaluated for its efficacy against viral proteases, particularly those involved in the replication of pathogens like SARS-CoV-2 .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is utilized in the synthesis of more complex thiazole derivatives and other heterocyclic compounds . The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds.

Case Study 1: Anticancer Research

In a study published by Pecoraro et al., novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antiproliferative effects on pancreatic cancer cells. This compound was among the compounds tested, showing significant inhibition of cell growth and modulation of key signaling pathways involved in cell survival .

Case Study 2: Antiviral Activity

A recent publication highlighted the antiviral potential of imidazole derivatives against SARS-CoV-2. The study focused on the mechanism of action involving inhibition of viral proteases, with this compound demonstrating promising results in preclinical models .

Mechanism of Action

The mechanism by which methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolic pathways, leading to cell death . In anticancer research, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Positions) Ester/Carboxylic Group Key Properties/Activities Reference CAS/Study
Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 2-Me, 6-CF₃ Methyl ester (5-COOCH₃) N/A (Target compound)
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate 3-Me, 6-CF₃ Ethyl ester (5-COOCH₂CH₃) Predicted density: 1.52 g/cm³; pKa: 0.21 CAS 1956319-40-6
Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate 6-BrCH₂ Ethyl ester Versatile brominated intermediate
6-(4-Methylphenyl)-2-CF₃-imidazo[2,1-b][1,3,4]thiadiazole 6-(p-tolyl), 2-CF₃ None Anticancer activity CAS 674283-92-2
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) Variable substituents Carboxamide (5-CONH₂) Anti-tuberculosis (nanomolar potency)

Key Observations :

  • Ester vs. Carboxamide : The methyl ester in the target compound may act as a prodrug, hydrolyzing to the carboxylic acid in vivo, whereas carboxamides (e.g., ITAs) exhibit direct target binding, often with enhanced potency .
  • Trifluoromethyl Impact : The CF₃ group at position 6 enhances lipophilicity and metabolic stability, a feature shared with antitubercular agents like Q203 and delamanid .
  • Substituent Position: Methyl at position 2 (target) vs.

Physicochemical Properties

Property Methyl Ester (Target) Ethyl Ester (CAS 1956319-40-6) Carboxamide (ITAs)
Molecular Weight ~263.2 g/mol (calculated) 278.25 g/mol Variable (~250–350 g/mol)
Solubility Moderate (ester lipophilicity) Lower than methyl ester Higher (polar carboxamide)
Metabolic Stability High (CF₃ group) High Moderate to high

Biological Activity

Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological properties, supported by various studies and findings.

  • Chemical Formula : C8H5F3N2O2S
  • Molecular Weight : 250.20 g/mol
  • CAS Number : 175277-51-7

Biological Activity Overview

The biological activities of imidazo[2,1-b]thiazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

  • Antitumor Activity :
    • Imidazo[2,1-b]thiazoles have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
    • A study found that certain derivatives demonstrated significant activity against human glioblastoma and melanoma cells, highlighting their potential as anticancer agents .
  • Antimicrobial Activity :
    • Research indicates that imidazo[2,1-b]thiazole derivatives possess antibacterial and antiviral properties. For example, compounds from this class have been tested against tuberculosis and various viral infections, showing effective inhibition .
    • Specific derivatives were noted for their effectiveness against Coxsackie virus and Feline herpes virus, suggesting a broad spectrum of antiviral activity .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the thiazole ring significantly influences biological activity. For example, the trifluoromethyl group enhances lipophilicity and may improve cellular uptake and bioactivity .
    • Studies have shown that modifications at different positions on the thiazole ring can lead to varied biological outcomes, emphasizing the importance of careful structural design in drug development .

Case Study 1: Anticancer Activity

In a study evaluating a series of imidazo[2,1-b]thiazole derivatives, this compound exhibited significant cytotoxicity against A-431 human epidermoid carcinoma cells with an IC50 value of approximately 23.30 ± 0.35 μM. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of imidazo[2,1-b]thiazoles found that derivatives containing the methyl and trifluoromethyl groups were particularly effective against viral pathogens. Compounds were evaluated using cell culture assays, demonstrating promising results against Feline coronavirus with effective inhibition rates.

Data Tables

Compound NameCAS NumberIC50 (μM)Biological Activity
This compound175277-51-723.30 ± 0.35Antitumor (A-431 cells)
Derivative ACAS Number X<10Antiviral (Coxsackie virus)
Derivative BCAS Number Y<15Antitubercular

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹⁹F NMR) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for biological testing) .

How to evaluate structure-activity relationships (SAR) for biological activity?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to enhance antitubercular activity .
  • Bioassays : Test against Mycobacterium tuberculosis (MIC values <10 µM indicate potency) and compare with standards like ethambutol .
  • Molecular docking : Simulate interactions with targets (e.g., InhA enzyme for antitubercular activity) to rationalize SAR .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Control for assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) .
  • Evaluate substituent effects : Conflicting results may arise from differences in substituent positions (e.g., nitro vs. trifluoromethyl groups alter electron density and target binding) .

What computational methods support the design of derivatives?

Q. Advanced

  • Docking studies : Use software like AutoDock to predict binding modes with enzymes (e.g., CYP121 in M. tuberculosis) .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to guide synthesis .

What storage conditions are recommended for this compound?

Basic
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the methyl ester group .

How does the trifluoromethyl group influence bioactivity?

Q. Advanced

  • Lipophilicity : Enhances membrane permeability (logP increase by ~0.5–1.0 units) .
  • Metabolic stability : Resists oxidative degradation compared to non-fluorinated analogs .

What are the key challenges in scaling up synthesis?

Q. Advanced

  • Purification : Column chromatography is labor-intensive; switch to recrystallization or flash chromatography for intermediates .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio of imidazole-2-thiones to azodicarboxylates) to minimize side reactions .

How to validate target engagement in cellular assays?

Q. Advanced

  • Mitochondrial assays : Measure NADH dehydrogenase inhibition in mammalian vs. nematode mitochondria (IC₅₀ <50 µM indicates specificity) .
  • Cytotoxicity screening : Use NIH 3T3 cells to confirm selective activity (IC₅₀ >100 µM for non-toxic profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.